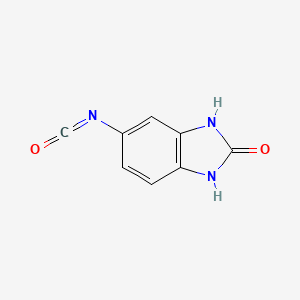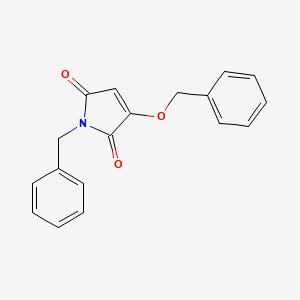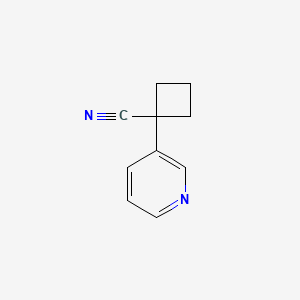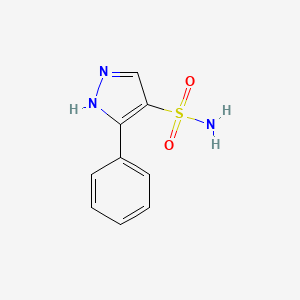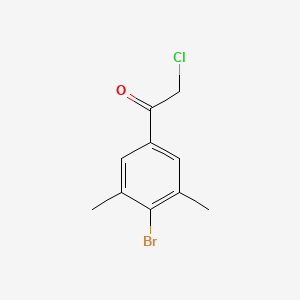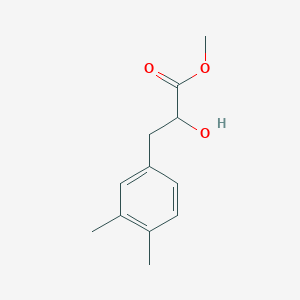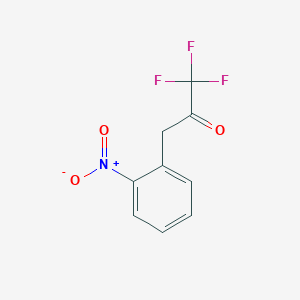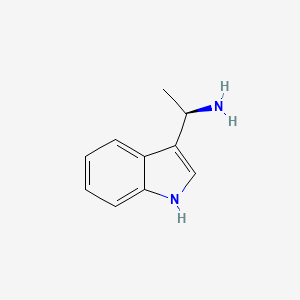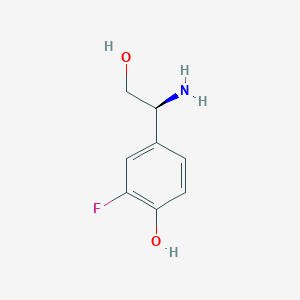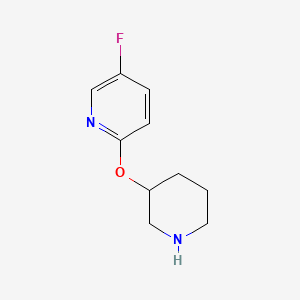
5-Fluoro-2-(piperidin-3-yloxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-(piperidin-3-yloxy)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(piperidin-3-yloxy)pyridine typically involves the reaction of 5-fluoropyridine with piperidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize by-products would be essential for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-(piperidin-3-yloxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce the corresponding piperidine derivatives.
Aplicaciones Científicas De Investigación
5-Fluoro-2-(piperidin-3-yloxy)pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: It is used as a building block for the synthesis of herbicides and insecticides.
Radiopharmaceuticals: Fluorinated pyridines are explored for their use in positron emission tomography (PET) imaging agents.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-(piperidin-3-yloxy)pyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application, such as inhibition of enzymes in medicinal chemistry or disruption of biological processes in agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar electron-withdrawing properties.
5-Chloro-2-(piperidin-3-yloxy)pyridine: A chlorinated analogue with different reactivity and biological activity.
5-Bromo-2-(piperidin-3-yloxy)pyridine: A brominated analogue with distinct chemical properties.
Uniqueness
5-Fluoro-2-(piperidin-3-yloxy)pyridine is unique due to the presence of both the fluorine atom and the piperidin-3-yloxy group, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the piperidin-3-yloxy group provides additional sites for chemical modification and interaction with biological targets.
Propiedades
Fórmula molecular |
C10H13FN2O |
|---|---|
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
5-fluoro-2-piperidin-3-yloxypyridine |
InChI |
InChI=1S/C10H13FN2O/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9/h3-4,6,9,12H,1-2,5,7H2 |
Clave InChI |
VTOBBRBFRPXODV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)OC2=NC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


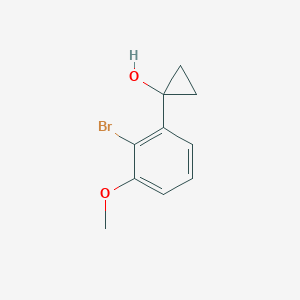
aminehydrochloride](/img/structure/B13610108.png)

